- 2-Iodoxybenzoic acid oxidation of hydroxyl groups to carbonylsGer., From Ger., 4343054, 24 May 1995, 4343054, 24 May 1995,
Cas no 7787-20-4 ((-)-Fenchone)

(-)-Fenchone structure
Productnaam:(-)-Fenchone
(-)-Fenchone Chemische en fysische eigenschappen
Naam en identificatie
-
- L(-)-Fenchone
- L(-)-1,3,3-Trimethyl-2-norbornanone
- L(-)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one
- Fenchone
- (1R)-(?-Fenchone
- (-)-Fenchone
- (1R)-(-)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one~(-)-1,3,3-Trimethylnorcamphor
- (-)-1,3,3-Trimethyl-2-Norbornanone
- (?)-Fenchone
- FENCHONE, (-)-(SG)
- L-(-)-Fenchone
- (-)-Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl-, (1R)-
- (R)-Fenchone
- 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one-, (1R,4S)-
- 1,3,3-trimethylnorbornan-2-one
- 2-Norbornanone, 1,3,3-trimethyl-, (1R,4S)-(-)-
- L-(-)-Fenchone1000µg
- 3,3-trimethyl-(1 theta)-bicyclo[2.2.1]heptan-2-on
- (1R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one
- (1R)-(-)-Fenchone
- (1R)-Fenchone
- (R)-(-)-Fenchone
- 1,3,3-trimethyl-2-norcamphanone
- 1,3,3-trimethyl-2-norbornanone
- 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
- (+)-Fenchone
-
- MDL: MFCD00151104
- Inchi: 1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/t7-,10+/m0/s1
- InChI-sleutel: LHXDLQBQYFFVNW-OIBJUYFYSA-N
- LACHT: CC1(C)[C@H]2CC[C@](C)(C2)C1=O
- BRN: 2042710
Berekende eigenschappen
- Exacte massa: 152.12018
- Monoisotopische massa: 152.12
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 0
- Complexiteit: 217
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.507
- Topologisch pooloppervlak: 17.1A^2
Experimentele eigenschappen
- Kleur/vorm: Colorless to light yellow oily liquid, with rich sweet fruit, green and wood aroma, and sweet aroma of flowers and fruits
- Dichtheid: 0.948 g/mL at 25 °C(lit.)
- Smeltpunt: 5-6 °C (lit.)
- Kookpunt: 192-194 °C(lit.)
- Vlampunt: Fahrenheit: 125.6 ° f
Celsius: 52 ° c - Brekindex: n20/D 1.461(lit.)
- Oplosbaarheid: Slightly soluble (1.1 g/l) (25 º C),
- PSA: 17.07
- LogboekP: 2.40170
- Kleur/vorm: 2000 μg/mL in methanol
- Gevoeligheid: Sensitive to heat
- FEMA: 4519 | L-FENCHONE
- Optische activiteit: [α]20/D −51°, neat
(-)-Fenchone Beveiligingsinformatie
-
Symbool:
- Prompt:warning
- Signaalwoord:Warning
- Gevaarverklaring: H226
- Waarschuwingsverklaring: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- Vervoersnummer gevaarlijk materiaal:UN 1224 3/PG 3
- WGK Duitsland:3
- Code gevarencategorie: 10
- Veiligheidsinstructies: 23-24/25
- RTECS:RB7875000
- TSCA:Yes
- Opslagvoorwaarde:2-8°C
- Veiligheidstermijn:S16
- Verpakkingsgroep:III
- PackingGroup:III
- Risicozinnen:R10
- Gevaarklasse:3
(-)-Fenchone Douanegegevens
- HS-CODE:29142900
(-)-Fenchone Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L15151-250g |
(-)-Fenchone, 98+% |
7787-20-4 | 98+% | 250g |
¥1015.00 | 2023-03-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-BZ227-5ml |
(-)-Fenchone |
7787-20-4 | 98% | 5ml |
¥60.0 | 2022-05-30 | |
Enamine | EN300-112064-0.05g |
(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |
7787-20-4 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Enamine | EN300-112064-10.0g |
(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |
7787-20-4 | 95.0% | 10.0g |
$27.0 | 2025-03-21 | |
Enamine | EN300-112064-0.25g |
(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |
7787-20-4 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
Enamine | EN300-112064-100.0g |
(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |
7787-20-4 | 95.0% | 100.0g |
$61.0 | 2025-03-21 | |
TRC | T798050-5000mg |
(1R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one |
7787-20-4 | 5g |
$58.00 | 2023-05-17 | ||
TargetMol Chemicals | TN1641-100 mg |
(-)-Fenchone |
7787-20-4 | 98% | 100MG |
¥ 860 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1641-1 mL * 10 mM (in DMSO) |
(-)-Fenchone |
7787-20-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 250 | 2023-09-08 | |
Enamine | EN300-112064-2.5g |
(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |
7787-20-4 | 95.0% | 2.5g |
$25.0 | 2025-03-21 |
(-)-Fenchone Productiemethode
Synthetic Routes 1
Synthetic Routes 2
Reactievoorwaarden
1.1R:S:DMSO
1.2R:Disodium carbonate, S:H2O
1.2R:Disodium carbonate, S:H2O
Referentie
- Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha-ketols and alpha-diketones using o-iodoxybenzoic acidEur. Pat. Appl., From Eur. Pat. Appl., 658533, 21 Jun 1995, 658533, 21 Jun 1995,
Synthetic Routes 3
Synthetic Routes 4
Reactievoorwaarden
1.1R:H2O2, C:2958697-05-5, S:H2O, 9 h, 90°C
Referentie
- Comparative study of catalytic activity of tetrameric lanthanide-substituted polyoxotungstates [(Ln2XW10O38)4(W3O8)(OH)4(H2O)2]n- (X = SiIV, GeIV & PV and n = 26 or 25) for the oxidation of alcoholsInorganica Chimica Acta, 2022, 536, 120893,
Synthetic Routes 5
Synthetic Routes 6
Synthetic Routes 7
Reactievoorwaarden
1.1R:NaBrO3, C:113230-84-5, C:HCl, S:H2O, S:CH2Cl2, 4 h, rt
Referentie
- 4-Benzamido-TEMPO Catalyzed Oxidation of a Broad Range of Alcohols to the Carbonyl Compounds with NaBrO3 under Mild ConditionsChinese Journal of Chemistry, 2014, 32(5), 405-409,
Synthetic Routes 8
Reactievoorwaarden
1.1620°C, 0.02-0.04 mbar
Referentie
- An unusual domino retro-ene-Conia reaction: regio- and stereoselective one-carbon ring expansion of fenchol derivativesHelvetica Chimica Acta, 2004, 87(8), 1990-2021,
Synthetic Routes 9
Reactievoorwaarden
1.1R:KOH, S:NMP
Referentie
- Synthesis of earthy-mouldy smelling compounds. II. Ethyl α-and β-fencholsTetrahedron Letters, 1990, 31(22), 3151-4,
Synthetic Routes 10
Reactievoorwaarden
1.1R:O2, C:36309-88-3, S:CD3OD, 3 h, rt
Referentie
- Photochemical Oxidation of Thioketones by Singlet Molecular Oxygen Revisited: Insights into Photoproducts, Kinetics, and Reaction MechanismJournal of Organic Chemistry, 2015, 80(21), 10575-10584,
Synthetic Routes 11
Synthetic Routes 12
Reactievoorwaarden
1.1R:MnO2, R:K2CO3, C:126420-28-8, C:719-22-2, S:THF
Referentie
- Ruthenium-Catalyzed Oxidation of Nonactivated Alcohols by MnO2Journal of Organic Chemistry, 1994, 59(5), 1196-8,
Synthetic Routes 13
Reactievoorwaarden
1.1R:Amberlyst A 26 (reaction products with LiI, (diacetoxyiodo), R:LiI (reaction products with Amberlyst A26), R:Me3SiN3 (reaction products with Amberlyst A26), S:MeCN, 6 h, rt
Referentie
- Photochemical transformations with iodine azide after release from an ion-exchange resinAngewandte Chemie, 2020, 59(30), 12376-12380,
Synthetic Routes 14
Reactievoorwaarden
1.1C:Fe(NO3)3
Referentie
- Oxidation of alcohols by clay-supported iron(III) nitrate; a new efficient oxidizing agentSynthesis, 1980, (10), 849-50,
(-)-Fenchone Raw materials
- (1R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol
- Bicyclo[2.2.1]heptane-2-thione, 1,3,3-trimethyl-, (1R,4S)-
- Fenchone
- Fenchyl alcohol
- D-Fenchol
- Bicyclo[2.2.1]heptan-2-ol,1,3,3-trimethyl-2-[(1E)-1-methyl-1-propen-1-yl]-, (1R,2S,4S)-
- (±)-a-Fenchol
- Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R,2S,4S)-
(-)-Fenchone Preparation Products
(-)-Fenchone Gerelateerde literatuur
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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